molecular formula C15H15NO2 B12654985 m-Toluamide, 2-(benzyloxy)- CAS No. 94252-07-0

m-Toluamide, 2-(benzyloxy)-

Cat. No.: B12654985
CAS No.: 94252-07-0
M. Wt: 241.28 g/mol
InChI Key: CFKVUZZZBUGOGB-UHFFFAOYSA-N
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Description

m-Toluamide, 2-(benzyloxy)-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the meta position of the toluamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Toluamide, 2-(benzyloxy)- typically involves the reaction of m-toluamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

m-Toluamide+Benzyl Bromidem-Toluamide, 2-(benzyloxy)-+HBr\text{m-Toluamide} + \text{Benzyl Bromide} \rightarrow \text{m-Toluamide, 2-(benzyloxy)-} + \text{HBr} m-Toluamide+Benzyl Bromide→m-Toluamide, 2-(benzyloxy)-+HBr

Industrial Production Methods: Industrial production of m-Toluamide, 2-(benzyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Toluamide, 2-(benzyloxy)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Chemistry: m-Toluamide, 2-(benzyloxy)- is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, m-Toluamide, 2-(benzyloxy)- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of m-Toluamide, 2-(benzyloxy)- involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

    Diethyltoluamide (DEET): Commonly used as an insect repellent.

    m-Toluamide: The parent compound without the benzyloxy group.

    Benzamide: A simpler structure lacking the methyl and benzyloxy groups.

Uniqueness: m-Toluamide, 2-(benzyloxy)- is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for further derivatization, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

94252-07-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-methyl-2-phenylmethoxybenzamide

InChI

InChI=1S/C15H15NO2/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H2,16,17)

InChI Key

CFKVUZZZBUGOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)OCC2=CC=CC=C2

Origin of Product

United States

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